1-(Oxazolo(4,5-b)pyridin-2-yl)-1-oxo-pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxazolo(4,5-b)pyridin-2-yl)-1-oxo-pentane is a chemical compound that belongs to the class of oxazolo-pyridines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-(Oxazolo(4,5-b)pyridin-2-yl)-1-oxo-pentane typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a pyridine derivative with an oxazole moiety. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
1-(Oxazolo(4,5-b)pyridin-2-yl)-1-oxo-pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo-pyridine derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
1-(Oxazolo(4,5-b)pyridin-2-yl)-1-oxo-pentane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(Oxazolo(4,5-b)pyridin-2-yl)-1-oxo-pentane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(Oxazolo(4,5-b)pyridin-2-yl)-1-oxo-pentane can be compared with other similar compounds, such as:
1-(Oxazolo(4,5-b)pyridin-2-yl)pyrrolidin-3-amine hydrochloride: This compound has a similar oxazolo-pyridine structure but with different functional groups, leading to distinct biological activities.
1-(Oxazolo(4,5-b)pyridin-2-yl)-6-phenylhexan-1-one: Another related compound with a phenyl group, which may confer different chemical and biological properties.
1-(5-Methyl(1,3)oxazolo(4,5-b)pyridin-2-yl)piperidine-4-carboxylic acid: This compound has a piperidine ring and carboxylic acid group, making it unique in its reactivity and applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
288862-78-2 |
---|---|
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
1-([1,3]oxazolo[4,5-b]pyridin-2-yl)pentan-1-one |
InChI |
InChI=1S/C11H12N2O2/c1-2-3-5-8(14)11-13-10-9(15-11)6-4-7-12-10/h4,6-7H,2-3,5H2,1H3 |
Clave InChI |
FBFLUTUPSIYUIG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C1=NC2=C(O1)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.